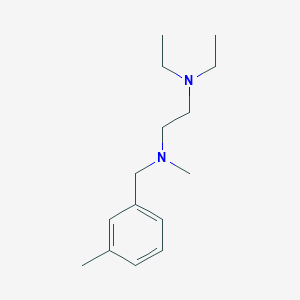![molecular formula C19H21ClN2O B5799272 2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)
2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide, commonly known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CMPI is a benzamide derivative that is synthesized through a multi-step process, and it has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of CMPI is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of certain enzymes. CMPI has been shown to bind to the voltage-gated calcium channel and inhibit its activity, which can lead to a decrease in the release of neurotransmitters. Additionally, CMPI has been shown to inhibit the activity of monoamine oxidase A and B, which can lead to an increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
CMPI has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, CMPI has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A and B. These effects can have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the major advantages of using CMPI in lab experiments is its specificity. CMPI has been shown to have a high degree of selectivity for certain ion channels and enzymes, which can make it a valuable tool for studying these targets. Additionally, CMPI has been found to exhibit relatively low toxicity, which can make it a safer alternative to other compounds that are commonly used in research.
However, there are also limitations to the use of CMPI in lab experiments. One of the main limitations is its complex synthesis process, which can make it difficult and time-consuming to produce in large quantities. Additionally, CMPI has been found to have relatively poor solubility in water, which can limit its use in certain experimental conditions.
未来方向
There are several potential future directions for research involving CMPI. One area of interest is the development of new analogs of CMPI that exhibit improved solubility and selectivity for certain targets. Additionally, there is growing interest in the potential therapeutic applications of CMPI in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action of CMPI and its potential applications in these areas.
合成方法
The synthesis of CMPI involves several steps, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 2-(1-piperidinyl)aniline to form the final product, CMPI. The synthesis process is complex and requires careful monitoring of reaction conditions to ensure a high yield of the final product.
科学研究应用
CMPI has been found to have significant potential applications in scientific research. It is commonly used as a tool compound in the study of various biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release. Additionally, CMPI has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have potential therapeutic applications.
属性
IUPAC Name |
2-chloro-4-methyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-9-10-15(16(20)13-14)19(23)21-17-7-3-4-8-18(17)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADHELPATNLDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-piperidin-1-ylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)



![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)